3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazinones This compound is characterized by its unique structure, which includes a hydroxypropyl group, dimethyl substitutions, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves a multi-step process:
Formation of the Pyrimido[1,2-a][1,3,5]triazinone Core: This step involves the cyclization of appropriate precursors, such as substituted guanidines and β-ketoesters, under acidic or basic conditions to form the triazinone core.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a hydroxypropyl moiety.
Dimethyl and Methylphenyl Substitutions: These groups are typically introduced through alkylation reactions using appropriate alkyl halides or through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The triazinone core can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The aromatic methylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazines: These compounds share the triazine core but differ in their substituents.
Pyrimido[1,2-a][1,3,5]triazinones: Compounds with similar core structures but different substituents.
Hydroxypropyl Derivatives: Compounds with hydroxypropyl groups attached to different cores.
Uniqueness
The uniqueness of 3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific combination of substituents. This combination imparts distinct chemical properties and potential applications that are not shared by other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H24N4O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H24N4O2/c1-13-5-7-16(8-6-13)21-11-20(9-4-10-23)12-22-17(24)14(2)15(3)19-18(21)22/h5-8,23H,4,9-12H2,1-3H3 |
InChI Key |
KBHFZTXEAZZFBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CCCO |
Origin of Product |
United States |
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